1-[(1R)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid
Description
This compound is a cyclopropane derivative featuring an amino alcohol moiety and a trifluoroacetic acid (TFA) counterion. Its molecular formula is C₅H₁₀NO₂ (as the TFA salt), with stereochemistry defined by the (1R) configuration at the cyclopropane carbon and the (R) configuration at the amino-bearing carbon. The cyclopropane ring imparts rigidity, while the amino and hydroxyl groups enable hydrogen bonding, making it a versatile building block in medicinal chemistry and organic synthesis .
Properties
CAS No. |
2757961-65-0 |
|---|---|
Molecular Formula |
C7H12F3NO4 |
Molecular Weight |
231.17 g/mol |
IUPAC Name |
1-[(1R)-1-amino-2-hydroxyethyl]cyclopropan-1-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H11NO2.C2HF3O2/c6-4(3-7)5(8)1-2-5;3-2(4,5)1(6)7/h4,7-8H,1-3,6H2;(H,6,7)/t4-;/m1./s1 |
InChI Key |
GLPPNHNXHHPFBB-PGMHMLKASA-N |
Isomeric SMILES |
C1CC1([C@@H](CO)N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CC1(C(CO)N)O.C(=O)(C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R)-1-amino-2-hydroxyethyl]cyclopropan-1-ol typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.
Amination and Hydroxylation: The introduction of the amino and hydroxyethyl groups can be performed through a series of reactions. One common method is the hydroboration-oxidation of a cyclopropylamine precursor, followed by protection and deprotection steps to introduce the desired functional groups.
Formation of Trifluoroacetic Acid Salt: The final step involves the reaction of the synthesized compound with trifluoroacetic acid to form the stable salt.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclopropanation step and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(1R)-1-amino-2-hydroxyethyl]cyclopropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield cyclopropanone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse cyclopropane-based compounds.
Scientific Research Applications
1-[(1R)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, trifluoroacetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving cyclopropane-containing molecules.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-[(1R)-1-amino-2-hydroxyethyl]cyclopropan-1-ol exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring can confer stability and rigidity to the molecule, enhancing its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Enantiomeric Form: 1-[(1S)-1-amino-2-hydroxyethyl]cyclopropan-1-ol, Trifluoroacetic Acid
Ethyl 2-Vinyl-1-(trifluoroacetamido)cyclopropanecarboxylate
- Molecular Formula: C₁₀H₁₂F₃NO₄.
- Key Differences: Contains a trifluoroacetamido group and ester instead of an amino alcohol. The (1R,2S) stereochemistry and vinyl substituent enhance reactivity in ring-opening reactions.
- Applications : Intermediate in synthesizing spirocyclic compounds or peptide mimetics .
(1R,2R)-2-Fluorocyclopropane-1-carboxylic Acid
- Molecular Formula : C₄H₅FO₂.
- Key Differences: Replaces the amino alcohol with a carboxylic acid and fluorine substituent. The (1R,2R) configuration and electronegative fluorine increase acidity and metabolic stability.
- Applications : Pharmaceutical intermediate for fluorinated drugs or enzyme inhibitors .
1-Amino-1-cyclopropyl-2-methyl-2-propanol Trifluoroacetate
- Molecular Formula: C₇H₁₄NO₂ (TFA salt).
- Key Differences : Features a methyl group and cyclopropyl substitution, increasing hydrophobicity. The lack of a hydroxyl group reduces hydrogen-bonding capacity.
- Applications : Used in drug discovery for probing steric effects in target binding .
Comparative Data Table
Functional Group Influence on Properties
- Amino Alcohol vs. Carboxylic Acid: The target compound’s amino alcohol enhances solubility in polar solvents compared to carboxylic acid derivatives (e.g., ).
- Trifluoroacetate Counterion : Improves stability and crystallinity, a common trait in salts like those in and .
Research Implications
- Medicinal Chemistry : The rigid cyclopropane scaffold and hydrogen-bonding groups make the target compound a candidate for targeting proteases or GPCRs.
- Synthetic Utility : Its enantiopure form (1R) could be critical in asymmetric catalysis or chiral resolution studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
